3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride

Medicinal Chemistry Neuropharmacology Receptor Binding

Researchers synthesizing novel SNRI or nNOS inhibitor candidates often encounter regioisomeric impurity profiles that confound SAR. 3-[(3,4-Difluorophenyl)methyl]pyrrolidine hydrochloride provides a precisely defined 3,4-difluorobenzyl-pyrrolidine scaffold, eliminating regioisomer ambiguity. - 95% purity, crystalline HCl salt enables robust SPR, NMR, and thermal shift assays. - Balanced cLogP (~1.8) and MW (233.68) ideal for fragment-based hit identification. - Simplifies automated solid dispensing for high-throughput parallel synthesis.

Molecular Formula C11H14ClF2N
Molecular Weight 233.68 g/mol
CAS No. 2792201-52-4
Cat. No. B13627428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride
CAS2792201-52-4
Molecular FormulaC11H14ClF2N
Molecular Weight233.68 g/mol
Structural Identifiers
SMILESC1CNCC1CC2=CC(=C(C=C2)F)F.Cl
InChIInChI=1S/C11H13F2N.ClH/c12-10-2-1-8(6-11(10)13)5-9-3-4-14-7-9;/h1-2,6,9,14H,3-5,7H2;1H
InChIKeyGATDCJJPVWDKIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3,4-Difluorophenyl)methyl]pyrrolidine Hydrochloride – CNS Research Building Block


3-[(3,4-Difluorophenyl)methyl]pyrrolidine hydrochloride (CAS 2792201-52-4, molecular formula C_{11}H_{14}ClF_{2}N, molecular weight 233.68 g/mol) is the hydrochloride salt of a 3-substituted pyrrolidine derivative bearing a 3,4-difluorophenylmethyl substituent . It serves as a key intermediate or building block in medicinal chemistry programs targeting central nervous system disorders, leveraging the enhanced metabolic stability and lipophilicity imparted by the 3,4-difluorophenyl motif .

Building Block CNS medicinal chemistry intermediate — 3-substituted pyrrolidine scaffold
Form Crystalline hydrochloride salt simplifies handling and long-term storage
Motif 3,4-Difluorophenyl substitution — reported to support metabolic stability context

Why Substituting 3-[(3,4-Difluorophenyl)methyl]pyrrolidine HCl Fails


Pyrrolidine derivatives with different fluorinated phenyl substitution patterns (e.g., 2,4-difluorophenyl, 2,5-difluorophenyl, or 4-fluorophenyl) exhibit distinct electronic and steric profiles, resulting in divergent target binding, selectivity, and metabolic stability [1]. In SAR studies of 3-substituted pyrrolidines as monoaminergic modulators, the position and number of fluorine atoms on the benzyl ring were shown to directly influence neurotransmitter release and reuptake inhibition potency [1]. Consequently, interchanging 3-[(3,4-difluorophenyl)methyl]pyrrolidine with a regioisomer or non-fluorinated analog in a synthetic sequence yields a different final compound with unpredictable pharmacological properties.

Fluorine regioisomers (2,4- or 2,5-difluoro) may shift electronic/steric profile, altering target binding and selectivity.
Regioisomeric benzylpyrrolidines can exhibit divergent neurotransmitter modulation potency in monoaminergic assays.
Non-fluorinated benzyl analogs lack the 3,4-difluoro motif and may show shorter metabolic half-life in hepatic microsomal studies.

3-[(3,4-Difluorophenyl)methyl]pyrrolidine HCl: Evidence-Based Comparison with Analogs


Pharmacological Selectivity vs. Mofegiline

While 3-[(3,4-difluorophenyl)methyl]pyrrolidine lacks direct, publicly available biological data, the constitutional isomer mofegiline (MDL 72,974A), which shares the identical molecular formula C_{11}H_{13}F_{2}N × HCl, is a well-characterized irreversible MAO-B inhibitor with an IC_{50} of 0.02 µM [1]. This starkly different biological profile—one compound being a building block with potential for diverse derivatization, the other a selective, irreversible enzyme inhibitor—underscores the synthetic versatility of the 3-[(3,4-difluorophenyl)methyl]pyrrolidine scaffold, which can be elaborated into novel chemical entities with tunable target profiles through appropriate derivatization [2].

Selectivity vs Mofegiline
Class-level inference
Versatile building block scaffold; Mofegiline is a selective irreversible MAO-B inhibitor (IC50 0.02 µM, >1000-fold selectivity).
Context-dependent; scaffold-versatility context
Distinct compound classes; no direct target data for this scaffold
Medicinal Chemistry Neuropharmacology Receptor Binding

Purity of Hydrochloride Salt vs. Free Base

Suppliers offer the free base (3-[(3,4-difluorophenyl)methyl]pyrrolidine, CAS 1337018-79-7) with a minimum purity of 90% , while the hydrochloride salt (CAS 2792201-52-4) is supplied at a higher minimum purity of 95% . This 5% absolute purity improvement reduces by-product formation in subsequent synthetic steps, enhancing reaction reliability and simplifying purification.

Salt Purity Advantage
Specification review
95% (HCl salt) vs. 90% (free base) — +5% absolute purity improvement
Higher purity supports consistent downstream yields and easier purification
Supplier-specified values; confirm via COA
Chemical Sourcing Analytical Chemistry Building Block Purity

Handling & Storage: Salt vs. Non-Salt Analogs

The hydrochloride salt form (CAS 2792201-52-4) is a crystalline solid with documented storage at 0–8°C, which is essential for maintaining chemical stability during long-term storage . Non-salt analogs such as 3-(2,4-difluorobenzyl)pyrrolidine (CAS 1337288-61-5) and 3-(2,5-difluorobenzyl)pyrrolidine are typically isolated as free bases, which are frequently oils or low-melting solids that require stricter handling and specialized storage conditions .

Physical Form
Cross-study comparable
Crystalline solid, storage 0–8°C (HCl salt) vs. oil/waxy solid (free base).
Stable salt form simplifies weighing, handling, and inventory management
Supplier product specifications
Formulation Science Preformulation Process Chemistry

Metabolic Stability of 3,4-Difluorophenyl vs. Non-Fluorinated Analogs

The 3,4-difluorophenyl substitution pattern is established to block cytochrome P450-mediated oxidative metabolism at the 3- and 4-positions, leading to longer metabolic half-lives compared to non-fluorinated benzyl analogs [1]. While direct half-life data for this specific compound are lacking, the motif is recognized in medicinal chemistry for contributing to a 10- to 100-fold improvement in hepatic microsomal half-life relative to unsubstituted benzyl counterparts [1].

Metabolic Stability
Class-level inference
Estimated 10–100× metabolic half-life extension (motif-based inference).
May support metabolic stability screening in lead optimization
No direct measurement; literature precedent for difluorophenyl groups
Medicinal Chemistry Drug Metabolism Structural Biology

Key Applications of 3-[(3,4-Difluorophenyl)methyl]pyrrolidine Hydrochloride


Fragment-Based Drug Discovery for CNS Targets

This compound's 3,4-difluorophenylmethyl-pyrrolidine core represents a privileged fragment for CNS drug discovery. The moderate molecular weight (233.68 g/mol as HCl salt [1]) and balanced lipophilicity (calculated cLogP ~1.8) position it within fragment-like chemical space optimal for hit identification [2]. Its availability as a high-purity (95%) crystalline hydrochloride salt enables robust, reproducible screening in fragment-based biochemical and biophysical assays, including SPR, NMR, and thermal shift assays, minimizing false positives from impurities [1].

Novel SNRI Candidate Synthesis

The 3-(3,4-difluorobenzyl)pyrrolidine scaffold is a recognized pharmacophore for monoamine transporter modulation [1]. Researchers synthesizing novel SNRI candidates can use this building block as a starting point for N-alkylation, amidation, or Suzuki coupling to rapidly generate compound libraries for screening against serotonin (SERT) and norepinephrine (NET) transporters. The crystalline hydrochloride salt simplifies automated solid dispensing for high-throughput parallel synthesis workflows [2].

Neuroprotective nNOS Inhibitor Synthesis

Related 3,4-disubstituted pyrrolidine cores have yielded selective nNOS inhibitors with Ki values in the nanomolar range and high selectivity over eNOS and iNOS [1]. The compound serves as a versatile intermediate for constructing potent and selective nNOS inhibitors. The 3,4-difluorophenyl substitution mimics key hydrophobic interactions observed in nNOS inhibitor co-crystal structures, providing a rational basis for its incorporation into lead compounds [1].

Application
Selection Property
Validation Focus
Fragment-based CNS screening
Privileged fragment scaffold with balanced lipophilicity
Reproducible fragment screening (SPR, NMR)
SNRI candidate synthesis
Monoamine transporter pharmacophore (SERT/NET)
Library synthesis and transporter inhibition screening
nNOS inhibitor synthesis
3,4-Difluorophenyl hydrophobic interaction mimic
Selective nNOS inhibitor lead optimization
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